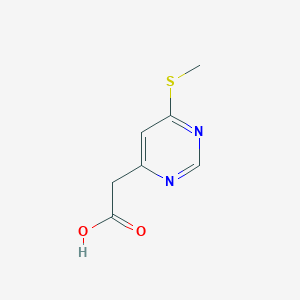

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid

Beschreibung

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid is a pyrimidine derivative characterized by a methylthio (-SCH₃) group at the 6-position of the pyrimidine ring and an acetic acid (-CH₂COOH) moiety at the 4-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid components, enabling interactions with biological targets such as enzymes and receptors .

Eigenschaften

IUPAC Name |

2-(6-methylsulfanylpyrimidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-6-2-5(3-7(10)11)8-4-9-6/h2,4H,3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNXCBWWBKMEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717078 | |

| Record name | [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314969-30-6 | |

| Record name | [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6-(Methylthio)pyrimidin-4-yl)essigsäure umfasst typischerweise die folgenden Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Cyclisierungsreaktion synthetisiert werden, die geeignete Vorläufer wie β-Diketone und Amidine umfasst.

Einführung der Methylthiogruppe: Die Methylthiogruppe kann durch eine nucleophile Substitutionsreaktion mit Methylthiol oder seinen Derivaten eingeführt werden.

Anlagerung der Essigsäureeinheit: Die Essigsäuregruppe wird durch eine Carboxylierungsreaktion eingeführt, die häufig die Verwendung von Kohlendioxid unter hohem Druck und bei hohen Temperaturen beinhaltet.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-(6-(Methylthio)pyrimidin-4-yl)essigsäure kann große Batch- oder kontinuierliche Fließprozesse umfassen. Diese Verfahren verwenden oft Katalysatoren, um die Reaktionsraten und Ausbeuten zu verbessern. Die Verwendung von automatisierten Systemen gewährleistet eine präzise Steuerung der Reaktionsbedingungen, was zu einer gleichbleibenden Produktqualität führt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(6-(Methylthio)pyrimidin-4-yl)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere am Pyrimidinring, unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Die Essigsäureeinheit kann an Substitutionsreaktionen teilnehmen, wobei Ester oder Amide gebildet werden, wenn sie mit Alkoholen bzw. Aminen umgesetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Alkohole, Amine, Säurechloride.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Pyrimidinderivate.

Substitution: Ester, Amide.

Wissenschaftliche Forschungsanwendungen

2-(6-(Methylthio)pyrimidin-4-yl)essigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum zu untersuchen, insbesondere bei der gezielten Ansprache bestimmter Enzyme oder Rezeptoren.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Baustein für verschiedene industrielle Anwendungen verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(6-(Methylthio)pyrimidin-4-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer Kaskade biochemischer Ereignisse führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Zentren bindet, wodurch der Zugang von Substraten und nachfolgenden Reaktionen blockiert wird.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(6-(methylthio)pyrimidin-4-yl)acetic acid are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related pyrimidine derivatives:

Table 1: Structural and Functional Comparison of Pyrimidine-Based Compounds

| Compound Name | Structural Features | Biological Activity | Key Differentiators |

|---|---|---|---|

| This compound | 6-methylthio, 4-acetic acid | Inferred: Enzyme inhibition, antimicrobial potential | High polarity (carboxylic acid), moderate lipophilicity (methylthio) |

| Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate | 6-hydroxy, 2-methyl, ethyl ester | Antimicrobial | Ester group reduces solubility; hydroxyl enhances hydrogen bonding |

| Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate | 4-amino, 6-methyl, thioether, methyl ester | Pharmacological intermediate | Amino group enables hydrogen bonding; ester increases lipophilicity |

| (4-Methoxypyrimidin-2-yl)acetic acid | 4-methoxy, 2-acetic acid | Enzyme interaction | Methoxy group increases electron density, altering reactivity |

| 2-{2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid | Thienopyrimidine core, ethyl/methyl groups | Anti-inflammatory, anticancer | Bicyclic structure enhances planar binding to targets |

Key Observations :

Functional Group Impact: Carboxylic Acid vs. Ester: The free carboxylic acid in this compound increases water solubility and target-binding capacity compared to ester-containing analogs like ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate . Methylthio vs.

Biological Activity: Thienopyrimidine derivatives (e.g., 2-{2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid) exhibit broader anticancer activity due to their planar, fused-ring systems, which improve intercalation with DNA or enzyme active sites . Amino-substituted pyrimidines (e.g., Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate) show enhanced hydrogen-bonding interactions, making them suitable for kinase inhibition .

Synthetic Complexity: Compounds with bicyclic cores (e.g., thieno[2,3-d]pyrimidines) require multi-step syntheses, whereas monosubstituted pyrimidines like this compound are simpler to derivatize .

Biologische Aktivität

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a methylthio group attached to a pyrimidine ring, along with an acetic acid moiety, which influences its biological activity. Understanding its biological activity is crucial for exploring its applications in drug development.

Structural Characteristics

The molecular formula of this compound highlights its complexity. The presence of the methylthio group at the 6-position of the pyrimidine ring significantly impacts the compound's reactivity and interaction with biological targets. This structural configuration is essential for its pharmacological properties, which include antimicrobial, anti-inflammatory, and potential anticancer activities.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities. The following table summarizes some of these activities based on related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Methylthiouracil | Antithyroid activity | Inhibits thyroid peroxidase |

| 4-Hydroxy-2-methylpyrimidine | Antimicrobial properties | Disrupts bacterial cell wall synthesis |

| 2-Methylpyrimidine | Antiviral effects | Inhibits viral replication |

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play a critical role in cell signaling pathways related to proliferation and apoptosis.

Case Study: Anticancer Potential

A significant area of research has focused on the anticancer potential of pyrimidine derivatives. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. A recent study evaluated the effects of this compound on human leukemia cells, demonstrating its ability to induce apoptosis and inhibit cell cycle progression at micromolar concentrations.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring followed by functionalization at the 6-position. The versatility in its synthesis allows for the creation of various derivatives, which can enhance its biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.